molecular formula C23H28FN5O2S B2765687 N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359083-83-2

N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Katalognummer: B2765687
CAS-Nummer: 1359083-83-2
Molekulargewicht: 457.57
InChI-Schlüssel: FFBQFCPKHPDEKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core (pyrazolo[4,3-d]pyrimidin-7-one) substituted with:

  • 1-ethyl and 3-methyl groups on the pyrazole ring.
  • 6-[(4-fluorophenyl)methyl] at position 6 of the pyrimidinone ring.
  • A sulfanyl acetamide side chain at position 5, with an N-cyclohexyl substituent.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O2S/c1-3-29-21-20(15(2)27-29)26-23(32-14-19(30)25-18-7-5-4-6-8-18)28(22(21)31)13-16-9-11-17(24)12-10-16/h9-12,18H,3-8,13-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBQFCPKHPDEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (commonly referred to as E960-1143) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23_{23}H28_{28}FN5_{5}O2_{2}S
  • Molecular Weight : 457.6 g/mol
  • IUPAC Name : N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
  • CAS Number : 1359083-83-2

Biological Activity Overview

The biological activity of E960-1143 has been primarily investigated in the context of its anticancer properties. The compound's structure indicates potential interactions with various biological targets, particularly in cancer cell lines.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. E960-1143 has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF70.39 ± 0.06
HCT1160.46 ± 0.04
A3754.2
A54926

These values indicate that E960-1143 shows promising activity against breast cancer (MCF7) and colorectal cancer (HCT116), suggesting it may inhibit tumor growth effectively.

The mechanism by which E960-1143 exerts its anticancer effects is believed to involve the inhibition of specific kinases and cell cycle regulation. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Case Studies and Research Findings

  • Screening of Drug Libraries : A study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. E960-1143 was part of this screening process, highlighting its potential efficacy in a three-dimensional cellular environment .
  • Comparison with Other Pyrazole Derivatives : In comparative studies, E960-1143 demonstrated superior cytotoxicity against MCF7 and HCT116 cell lines compared to other pyrazole derivatives, indicating a unique potency that warrants further investigation.
  • Structure–Activity Relationship (SAR) : The structural components of E960-1143 have been analyzed to understand their contribution to its biological activity. The presence of the fluorophenyl group is believed to enhance lipophilicity and improve cellular uptake, which may contribute to its potent anticancer effects .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent research indicates that derivatives of pyrazolopyrimidine, including N-cyclohexyl-2-(...), exhibit significant anti-inflammatory effects. These compounds primarily act by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.

Mechanism of Action :

  • Inhibition of COX Enzymes : Studies have shown that certain derivatives can effectively suppress COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Reduction of Prostaglandin E2 : The mechanism involves decreasing the production of prostaglandin E2 (PGE2), a key mediator in inflammation.

Anticancer Potential

The anticancer properties of N-cyclohexyl-2-(...) are also under investigation. The pyrazolopyrimidine scaffold is known for its diverse biological activities, including potential antitumor effects.

Research Findings :

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
  • Mechanisms : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of N-cyclohexyl-2-(...). Key features influencing biological activity include:

  • Sulfanyl Group : Essential for interaction with biological targets.
  • Acetamide Functional Group : Enhances solubility and bioavailability.
  • Substituted Aromatic Rings : Hydrophobic phenyl groups improve membrane permeability and binding affinity.

Case Studies

  • Anti-inflammatory Activity Assessment :
    • A study evaluated various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay.
    • Results indicated that some derivatives exhibited IC50 values as low as 0.04 μmol, demonstrating potent anti-inflammatory properties.
  • Anticancer Activity Evaluation :
    • Research conducted on multiple cancer cell lines showed that N-cyclohexyl-2-(...) significantly inhibited cell growth and induced apoptosis.
    • Further studies are needed to elucidate the specific pathways involved in its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Bulky substituents (e.g., chromenone in Compound B) increase steric hindrance, which may limit binding to certain targets .

Synthetic Accessibility :

  • Pyrazolo-pyrimidine derivatives (e.g., Compounds A and B) often require multistep syntheses with lower yields (e.g., 19% for Compound B), whereas simpler acetamides (Compound C) achieve higher efficiency .

Thermal Stability :

  • Rigid heterocyclic cores (e.g., pyrazolo-pyrimidine) correlate with higher melting points, suggesting stronger intermolecular interactions .

Biological Relevance :

  • Structural similarity (e.g., shared N-cyclohexyl groups) may guide virtual screening for compounds with analogous pharmacokinetic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.